![molecular formula C10H8INO B1305843 4-Iodo-5-methyl-3-phenylisoxazole CAS No. 31295-66-6](/img/structure/B1305843.png)
4-Iodo-5-methyl-3-phenylisoxazole
Overview
Description
4-Iodo-5-methyl-3-phenylisoxazole is a chemical compound with the molecular formula C10H8INO . It has a molecular weight of 285.08 .
Molecular Structure Analysis
The molecular structure of 4-Iodo-5-methyl-3-phenylisoxazole consists of an isoxazole ring which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This ring is substituted at the 4th position by an iodine atom, at the 5th position by a methyl group, and at the 3rd position by a phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Iodo-5-methyl-3-phenylisoxazole include a molecular weight of 285.08 . The compound is a solid at room temperature .Scientific Research Applications
Organic Synthesis
4-Iodo-5-methyl-3-phenylisoxazole: is a valuable compound in organic synthesis due to its potential to undergo cross-coupling reactions . These reactions are crucial for creating complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. The presence of the iodine atom makes it an excellent candidate for these reactions, as it can be replaced by various nucleophiles or coupling partners under catalytic conditions.
Medicinal Chemistry
In medicinal chemistry, haloisoxazoles like 4-Iodo-5-methyl-3-phenylisoxazole are explored for their potential as pharmacophores . They can serve as the core structure upon which various functional groups can be added to modulate the biological activity of the compound. This allows for the creation of libraries of compounds for high-throughput screening against various biological targets.
Liquid Crystalline Materials
Isoxazoles exhibit properties that make them suitable for the development of materials with liquid crystalline properties . The rigid aromatic structure of 4-Iodo-5-methyl-3-phenylisoxazole can contribute to the mesogenic behavior required for liquid crystals, which are used in display technologies and other advanced materials.
Cardiovascular Research
The compound has been used to create a library of amino-isoxazoles, which are investigated for their cardiovascular and antithrombotic properties . By substituting different amines at the isoxazole ring, researchers can synthesize compounds with potential therapeutic applications in cardiovascular diseases.
Safety And Hazards
properties
IUPAC Name |
4-iodo-5-methyl-3-phenyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVPBKUHWSZYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379845 | |
Record name | 4-Iodo-5-methyl-3-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-5-methyl-3-phenylisoxazole | |
CAS RN |
31295-66-6 | |
Record name | 4-Iodo-5-methyl-3-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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